Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- is a complex organic compound characterized by a spiro linkage between an anthracene moiety and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- typically involves multi-step organic reactions. One common approach is the cyclization of anthracene derivatives with cyclopropane intermediates under controlled conditions. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene or cyclopropane rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can lead to a variety of functionalized spiro compounds.
Scientific Research Applications
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carboxylic acid, 2’-methyl-10-oxo-, methyl ester
- Spiro(anthracene-9(10H),1’-cyclopropane)-10-carboxylic acid
Uniqueness
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- stands out due to its unique spiro linkage and the presence of both anthracene and cyclopropane moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in specific research and industrial contexts.
Properties
CAS No. |
21555-16-8 |
---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carbonitrile |
InChI |
InChI=1S/C17H11NO/c18-10-11-9-17(11)14-7-3-1-5-12(14)16(19)13-6-2-4-8-15(13)17/h1-8,11H,9H2 |
InChI Key |
IVTCZOMFBSTWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.